5-Cyclopropylcyclohexane-1,3-dione

Übersicht

Beschreibung

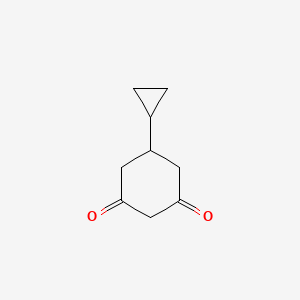

5-Cyclopropylcyclohexane-1,3-dione is a chemical compound that belongs to the class of cyclohexane-1,3-diones. These compounds are characterized by the presence of two keto groups at the 1 and 3 positions of the cyclohexane ring, with a cyclopropyl group attached to the 5 position. This structural arrangement imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylcyclohexane-1,3-dione typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Michael addition reaction, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a reaction with 1,1-dibromoethene at the 3-position of the cyclopropyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Substitution: The compound can undergo substitution reactions, where the cyclopropyl group or the hydrogen atoms on the cyclohexane ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

Oxidation: Diketones, carboxylic acids.

Reduction: Diols.

Substitution: Various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Cyclopropylcyclohexane-1,3-dione features a cyclohexane ring with two keto groups at the 1 and 3 positions and a cyclopropyl substituent at the 5 position. This structural arrangement provides distinct chemical properties that are leveraged in various applications.

Synthetic Applications in Chemistry

Building Block for Organic Synthesis

- Heterocycles and Natural Products : The compound serves as a foundational building block for synthesizing more complex organic molecules, including heterocycles and natural products. Its unique structure allows for the modification of functional groups, facilitating the creation of diverse chemical entities.

Reactivity

- Chemical Reactions : this compound can undergo various reactions such as oxidation, reduction, and substitution. These reactions enable the formation of derivatives that can be utilized in further synthetic pathways.

Biological Applications

Enzyme Inhibition Studies

- HPPD Inhibition : The compound has been identified as an inhibitor of p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the degradation of tyrosine in plants. This inhibition affects biochemical pathways critical for plant growth and metabolism, making it relevant for herbicide development.

Pharmacological Potential

- Therapeutic Applications : Derivatives of this compound have shown potential in medicinal chemistry as antiviral, antibacterial, analgesic, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer agents. The compound's ability to interact with biological targets highlights its promise in drug discovery .

Industrial Applications

Herbicide Development

- Agrochemicals : Due to its mechanism of action as an HPPD inhibitor, this compound is being explored for use in developing selective herbicides. Its effectiveness in targeting specific plant enzymes makes it a valuable candidate for agrochemical formulations aimed at weed management.

Case Studies

Case Study 1: Herbicide Efficacy

A study demonstrated that formulations containing this compound exhibited rapid bleaching effects on target weed species when applied at optimal concentrations. This highlights its potential effectiveness as a selective herbicide in agricultural settings.

Case Study 2: Antiviral Activity

Research into derivatives of this compound revealed promising antiviral activity against specific viral strains. The mechanism involved inhibition of viral replication pathways through interaction with key viral proteins.

Wirkmechanismus

The mechanism of action of 5-Cyclopropylcyclohexane-1,3-dione involves the inhibition of specific enzymes. For example, as a triketone herbicide, it inhibits p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme that breaks down tyrosine into its components. This inhibition disrupts the production of essential molecules in plants, leading to their rapid bleaching and elimination .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione

Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione

Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione

Uniqueness

5-Cyclopropylcyclohexane-1,3-dione is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexane-1,3-dione derivatives. This uniqueness makes it valuable in specific applications, such as the development of novel herbicides and pharmaceuticals.

Biologische Aktivität

5-Cyclopropylcyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, a compound known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanism of action, and structure-activity relationships based on recent research findings.

Overview of Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-diones and their derivatives have garnered attention for their potential as therapeutic agents. They are characterized by their ability to inhibit various biological targets, making them candidates for drug development in fields such as oncology and herbicide design. The biological activities of these compounds often correlate with their structural features, which can be analyzed through quantitative structure–activity relationship (QSAR) modeling.

Research indicates that cyclohexane-1,3-dione derivatives can act on multiple biological pathways. For instance, a study highlighted the effectiveness of these compounds as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. Specifically, the derivatives demonstrated significant cytotoxicity against non-small-cell lung cancer (NSCLC) cell lines such as H460 and A549 .

Key Findings:

- Inhibition of RTKs : The derivatives showed strong inhibitory activity against various RTKs, including c-Kit and EGFR.

- Cytotoxicity : In vitro studies revealed that several derivatives exhibited low half-maximal inhibitory concentration (IC50) values, indicating potent cytotoxic effects against cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. These studies assess how modifications to the cyclohexane ring influence biological activity.

Table 1: Structure-Activity Relationship Data

| Compound Name | Structure Feature | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Cyclopropyl group at C5 | 0.25 | Inhibitor of NSCLC cell growth |

| 2-Acyl-cyclohexane-1,3-dione | Acyl group at C2 | 0.18 | HPPD inhibitor |

| Cyclohexane-1,3-dione | Basic structure without substitutions | >10 | Low activity |

The presence of specific substituents significantly impacts the compound's potency and selectivity towards various biological targets .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in therapeutic contexts:

- NSCLC Treatment : A study focused on a series of cyclohexane-1,3-dione derivatives showed that this compound effectively inhibited NSCLC cell proliferation with an IC50 value indicating high potency .

- Herbicidal Activity : Another investigation assessed the herbicidal potential of cyclohexane-1,3-dione derivatives against plant p-hydroxyphenylpyruvate dioxygenase (HPPD). The results indicated that certain derivatives were more effective than commercial herbicides like sulcotrione .

Eigenschaften

IUPAC Name |

5-cyclopropylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODUOLKLCSAVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297731 | |

| Record name | 5-Cyclopropyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172155-41-8 | |

| Record name | 5-Cyclopropyl-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172155-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.